

Application Notes and Protocols: Furosine Dihydrochloride in Dairy Product Analysis

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Compound of Interest

Compound Name: *Furosine dihydrochloride*

Cat. No.: *B570518*

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Introduction

Furosine (ϵ -N-2-furoylmethyl-L-lysine), an artificial amino acid, is a key indicator of the intensity of heat treatment applied to dairy products.[1][2] It is not naturally present in raw milk but is formed during the acid hydrolysis of ϵ -lactulosyl-lysine, an Amadori rearrangement product.[3][4] This initial product of the Maillard reaction results from the interaction between the ϵ -amino group of lysine and lactose under thermal stress.[1][5] Consequently, the concentration of furosine is directly proportional to the severity of the heat treatment, making it a valuable marker for quality control in the dairy industry.[2][6] Its determination allows for the differentiation between various types of heat-treated milk, such as pasteurized, ultra-high temperature (UHT), and sterilized milk, and can also be used to detect the addition of reconstituted milk powder to fresh milk.[3][7]

The analysis of furosine is crucial for assessing the nutritional quality of dairy products, as its formation signifies the blockage of the essential amino acid lysine, rendering it nutritionally unavailable.[8][9] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection is the most common and standardized method for the quantification of furosine.[3][6]

Quantitative Data Summary

The following table summarizes the typical furosine content found in various dairy products, providing a benchmark for assessing the degree of thermal processing.

Dairy Product	Furosine Content (mg/100g of protein)	References
Raw Cow Milk	3 - 5	[7]
Pasteurized Milk	Can show slight increases from raw milk	[7][10]
UHT Milk	6.0 - 8.3 (mg/100g of product)	[8]
In-bottle Sterilized Milk	Higher than UHT milk	[8]
Fermented Milk	25.40 ± 5.2 to 1661.05 ± 89.9	[2]
Infant Formulae (IF)	1320 ± 102.2 to 1550.9 ± 166.5	[11]
Follow-on Formulae (FF)	931.9 ± 153.8 to 1156.7 ± 104.5	[11]
Mozzarella Cheese	< 8	[7]
Powdered Milk	Generally higher than liquid milk products	[8]

Experimental Protocols

Protocol 1: Determination of Furosine in Liquid and Powdered Milk by IP-RP-HPLC

This protocol is based on the widely accepted method involving acid hydrolysis followed by HPLC analysis.[3][11]

1. Principle

The protein-bound ϵ -lactulosyl-lysine in the dairy sample is hydrolyzed in a strong acidic solution at high temperature to release furosine. The furosine content in the hydrolysate is then quantified by ion-pair reversed-phase high-performance liquid chromatography with UV detection at 280 nm.

2. Materials and Reagents

- **Furosine dihydrochloride** standard
- Hydrochloric acid (HCl), 10.6 M and 8 M
- Deionized water
- Acetonitrile, HPLC grade
- Formic acid
- Potassium chloride
- Whatman filter paper
- 0.22 µm or 0.45 µm syringe filters
- Solid-Phase Extraction (SPE) C18 cartridges (optional)

3. Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C8 or C18 column (e.g., SUPELCOSIL LC-8)
- Heating block or oven capable of maintaining 110°C
- Screw-cap Pyrex® tubes
- Vacuum evaporator (optional)
- pH meter
- Vortex mixer
- Nitrogen gas supply

4. Sample Preparation and Acid Hydrolysis

- For liquid milk: Mix 2 mL of the milk sample with 6 mL of 10.6 M HCl in a screw-cap Pyrex® tube.[\[2\]](#)
- For powdered milk/infant formula: Weigh an amount of powder equivalent to 40-50 mg of protein and add 8 mL of 8 M HCl.[\[11\]](#)
- Purge the tubes with nitrogen gas for 2 minutes to expel oxygen.[\[2\]](#)[\[11\]](#)
- Tightly seal the tubes and heat at 110°C for 23 hours.[\[2\]](#)[\[11\]](#)
- Cool the hydrolysate to room temperature and filter it through Whatman filter paper.[\[2\]](#)

5. Hydrolysate Purification (Optional but Recommended)

- For a cleaner chromatogram, solid-phase extraction can be employed.[\[10\]](#)
- Pre-wet a C18 SPE cartridge.
- Load 0.5 mL of the filtered hydrolysate onto the cartridge.
- Elute the furosine with 3 mL of 3 N HCl.

6. Preparation for HPLC Injection

- Take a 0.5 mL aliquot of the filtered hydrolysate (or the eluate from SPE).[\[2\]](#)
- Evaporate to dryness under vacuum.[\[2\]](#)
- Reconstitute the dried sample in 3.5 mL of a mixture of 5% v/v acetonitrile/0.2% v/v formic acid.[\[2\]](#)
- Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[\[2\]](#)

7. HPLC Conditions

- Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[\[2\]](#)
- Mobile Phase A: Water/0.4% acetic acid[\[10\]](#)

- Mobile Phase B: Mobile Phase A/0.3% potassium chloride[10]
- Elution: A gradient elution can be used. For example: 0-13.5 min, 2% B; 13.5-20.5 min, 50% B; 20.5-21.5 min, 50% B; 21.5-23.0 min, 2% B.[10] An isocratic method can also be developed.
- Flow Rate: 1.2 mL/min[10]
- Column Temperature: 35°C[10]
- Detection: UV at 280 nm[10]
- Injection Volume: 80 µL[2]

8. Calibration and Quantification

- Prepare a stock solution of **furosine dihydrochloride** standard.
- Create a series of working standard solutions of known concentrations.
- Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Quantify the furosine content in the samples by comparing their peak areas to the calibration curve. The results are typically expressed as mg of furosine per 100 g of protein.[3]

Protocol 2: Rapid Determination of Furosine using Microwave-Assisted Hydrolysis and UPLC

This protocol offers a significantly faster alternative to the conventional method.[12]

1. Principle

Microwave-assisted acid hydrolysis accelerates the release of furosine from ϵ -lactulosyl-lysine. Subsequent analysis by Ultra-Performance Liquid Chromatography (UPLC) allows for a much shorter run time.

2. Microwave-Assisted HCl Hydrolysis

- Perform hydrolysis with 8 M HCl at 160°C for 40 minutes in a microwave system.[12]

3. Simplified Purification

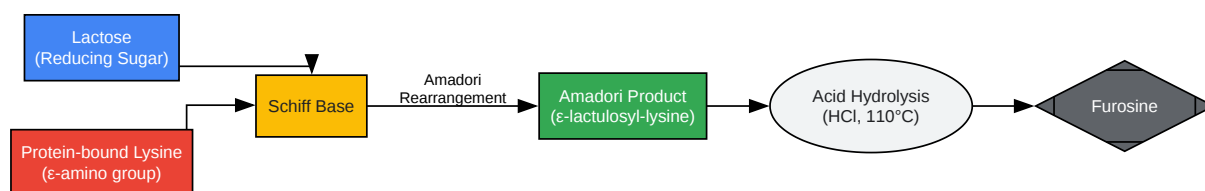
- Purify the hydrolysate by filtration through paper and then a membrane filter, eliminating the need for SPE or evaporation steps.[12]

4. UPLC Analysis

- Utilize a UPLC system for analysis, which can be completed in approximately 8 minutes.[12]
- The method should be validated for limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery.[12]

Visualizations

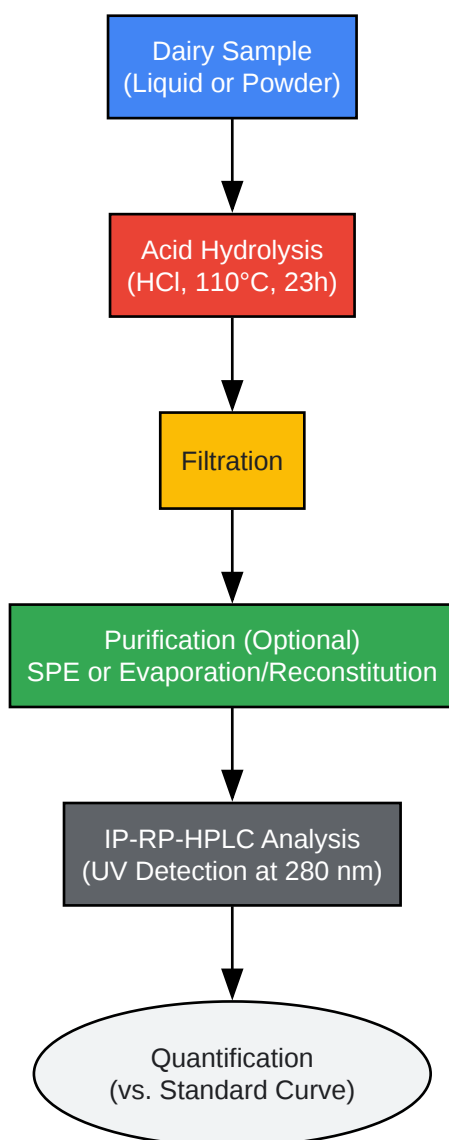
Maillard Reaction Pathway to Furosine Formation



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Caption: Initial stage of the Maillard reaction leading to the formation of Furosine.

Experimental Workflow for Furosine Analysis



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Caption: General workflow for the determination of Furosine in dairy products.

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- To cite this document: BenchChem. [Application Notes and Protocols: Furosine Dihydrochloride in Dairy Product Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570518#application-of-furosine-dihydrochloride-in-dairy-product-analysis]

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